molecular formula C7H5NO2 B14238993 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine CAS No. 375843-40-6

3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine

Cat. No.: B14238993
CAS No.: 375843-40-6
M. Wt: 135.12 g/mol
InChI Key: MUAUQJPNGNUVEP-UHFFFAOYSA-N
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Description

3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine is a sophisticated, fused heterocyclic compound of significant interest in advanced organic chemistry and drug discovery research. This molecule features a complex structure that combines oxazole, oxirane, and pyridine rings into a single bicyclic system. Such fused heterocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry due to their proven ability to bind to a diverse range of biological targets, making them invaluable starting points for the development of new therapeutic agents . Although specific biological data for this exact compound is not yet available in the published literature, the broader class of oxazolopyridine derivatives has demonstrated considerable research value. For instance, the oxazolo[3,2-a]pyridine scaffold has been identified as a new structural framework for reversing multi-drug resistance in Leishmania , showing significant reversion of resistance to common drugs like daunomycin and miltefosine . Furthermore, other isomers, such as oxazolo[3,4- a ]pyrazine derivatives, have been explored as potent nanomolar antagonists for the Neuropeptide S receptor (NPSR), indicating potential for targeting substance abuse disorders . The reactivity of similar π-deficient oxazolopyridinium salts with nucleophiles has also been thoroughly investigated, leading to the synthesis of various novel heterocyclic structures, which underscores the utility of this core as a versatile building block in synthetic chemistry . Researchers can utilize this compound as a key intermediate for constructing more complex molecular architectures or as a core scaffold for screening against various biological targets. Its complex ring system presents unique electronic and steric properties that can influence both its reactivity in chemical transformations and its interactions in a biological setting. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

375843-40-6

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3,10-dioxa-7-azatricyclo[5.3.0.02,4]deca-1,4,8-triene

InChI

InChI=1S/C7H5NO2/c1-2-8-3-4-9-7(8)6-5(1)10-6/h1,3-4H,2H2

InChI Key

MUAUQJPNGNUVEP-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=C3N1C=CO3)O2

Origin of Product

United States

Preparation Methods

Structural Context and Synthetic Challenges

The target compound features a pyridine core fused to an oxazole ring (oxazolo[3,2-a]pyridine) and an oxireno (epoxide) ring at the [c] position. Key challenges include:

  • Regioselectivity : Ensuring correct ring fusion positions during cyclization.
  • Epoxide Stability : Preventing ring-opening reactions during synthesis or purification.
  • Stereochemical Control : Managing diastereomer formation at the epoxide center.

Structural analogs, such as oxazolo[3,2-a]pyridinium salts and hexahydro-3H-oxazolo[3,4-c]pyridines, demonstrate the feasibility of constructing fused oxazole-pyridine systems. However, introducing the oxireno ring requires innovative adaptations of epoxidation or cycloaddition techniques.

Proposed Synthetic Routes

Cyclocondensation with Subsequent Epoxidation

This two-step approach involves first synthesizing an oxazolo[3,2-a]pyridine intermediate, followed by epoxidation of a pre-existing double bond.

Step 1: Synthesis of Oxazolo[3,2-a]pyridine

The MDPI study outlines a high-yield method for 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates (II ) via cyclization of N-phenacylpyridones (I ) in sulfuric acid with perchloric acid (Scheme 1). Adapting this protocol:

  • Starting Material : Substitute nitro groups with hydrogen or functional groups that permit subsequent epoxidation.
  • Cyclization : React N-phenacylpyridone derivatives in anhydrous H2SO4/HClO4 to form the oxazolo-pyridine core.
Step 2: Epoxidation

Introduce the oxireno ring via epoxidation of a dihydro-pyridine intermediate:

  • Reagents : Meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO).
  • Conditions : Conduct at 0–25°C in dichloromethane or acetone.
  • Challenge : Ensure the double bond is positioned ortho to the oxazole ring for correct oxireno[c] fusion.

Example Protocol :

  • Hydrogenate the pyridine ring to form 1,2-dihydro-oxazolo[3,2-a]pyridine.
  • Treat with mCPBA (1.1 equiv) in CH2Cl2 at 0°C for 12 h.
  • Purify via column chromatography (SiO2, hexane/EtOAc).

One-Pot Multi-Component Cyclization

Inspired by PMC studies on fused pyridines, this route constructs all three rings simultaneously.

Key Steps:
  • Enamine Formation : React 2-aminopyridine derivatives with ketones (e.g., cyclopentanone) in benzene/morpholine to form enamines.
  • Acylation and Cyclocondensation : Treat with 2-cyanoacetamide and diethylamine to assemble the oxazole ring.
  • Epoxide Installation : Incorporate an epoxide precursor (e.g., glycidol) during cyclization, leveraging acid catalysis to drive oxireno ring closure.

Optimization Considerations :

  • Solvent : Anhydrous toluene or xylene to favor dehydration.
  • Catalyst : p-Toluenesulfonic acid (p-TsA) or BF3·OEt2 for accelerated cyclization.

Oxidative Cyclization of Diol Precursors

This method adapts the hydroxyl-directed epoxidation strategy used in steroid synthesis:

  • Diol Synthesis : Introduce vicinal diol groups into the pyridine-oxazole backbone via dihydroxylation (e.g., OsO4/NMO).
  • Epoxide Formation : Treat with a base (e.g., NaOH) to induce intramolecular cyclodehydration, forming the oxireno ring.

Example :

  • Prepare 3,4-dihydroxy-oxazolo[3,2-a]pyridine using OsO4 in tert-butanol/H2O.
  • React with NaOH (2 equiv) in THF at 60°C for 6 h.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR :
    • Oxazole protons: δ 9.1–9.3 ppm (singlet, H-3).
    • Epoxide protons: δ 3.8–4.2 ppm (AB quartet, J = 4–5 Hz).
  • 13C NMR :
    • Oxazole C-2: δ 160–165 ppm.
    • Epoxide carbons: δ 50–55 ppm.

Mass Spectrometry

  • Molecular Ion : m/z 191.05 (C10H7NO2+).
  • Fragmentation : Loss of CO (28 amu) from the oxazole ring.

Chemical Reactions Analysis

3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

    Cyclization: Formation of additional rings through intramolecular reactions, often facilitated by heat or catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often depend on the biological context and the specific derivatives of the compound being studied. Detailed studies on its binding affinities and molecular interactions help elucidate its mechanism of action .

Comparison with Similar Compounds

Target Compound and Oxazolo[3,2-a]pyridine Derivatives

  • Reductive Desulfurization : reports a 98% yield for oxazolo[3,2-a]pyridine-5,7(6H)-dione using Zn in acetic acid, highlighting the efficiency of reductive methods for specific derivatives .
  • Catalytic Hydrogenation : Pd–C or RANEY®-Ni under acidic/neutral conditions yields the same compound in lower yields (exact % unspecified), emphasizing method-dependent outcomes .

Oxazolo[3,4-a]pyridines

Thiazolo[3,2-a]pyridines

  • Multi-Component Cascades : Five-component reactions involving nitroketene N,S-acetals, aldehydes, and dimedone enable rapid access to functionalized thiazolo[3,2-a]pyridines, demonstrating versatility for diverse substitutions .

Chemical and Physical Properties

  • Reactivity: The oxireno group in the target compound likely increases susceptibility to ring-opening reactions compared to saturated analogs (e.g., tetrahydro derivatives in ) .
  • Stability : Hydrogenated oxazolopyridines (e.g., tetrahydro-3H-oxazolo[3,4-a]pyridine-1,3(5H)-dione) exhibit enhanced thermal stability due to reduced ring strain .
  • Electronic Effects : Thiazolo derivatives (S vs. O) show altered π-electron density, impacting binding affinities in biological systems .

Q & A

Q. What are the common synthetic routes for constructing the oxazolo[3,2-a]pyridine core?

The oxazolo[3,2-a]pyridine scaffold can be synthesized via cyclization strategies using precursors like 2-amino-3-hydroxypyridine. Key methods include:

  • Carbonylation : Reaction with triphosgene in toluene-chloroform (yield ~81%) or 1,1-carbonyldiimidazole in THF.
  • Reductive desulfurization : Treatment of thiol-containing intermediates with Zn in acetic acid (yield up to 98%) .
  • Propargylamine-mediated cascade reactions : For fused systems like chromeno-oxazolo-pyridines, involving intramolecular cyclization of zwitterionic intermediates .
Method Reagents/Conditions Yield Reference
CarbonylationTriphosgene, toluene-chloroform81%
Reductive desulfurizationZn (15 equiv.), acetic acid98%

Q. How is the stereochemistry of 3H-[1,3]oxazolo-pyridine derivatives confirmed?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for oxazolo[3,2-a]pyridine-5,7(6H)-dione derivatives . Complementary techniques include:

  • NMR spectroscopy : Diastereomeric ratios (e.g., 87:13) observed in NaBH4-mediated ketone reductions, with assignments based on coupling constants and NOE correlations .
  • Chiral HPLC : For resolving enantiomers in asymmetric syntheses.

Q. What intermediates are critical in functionalizing the oxazolo-pyridine scaffold?

Key intermediates include:

  • Thiolactams : Used in desulfurization reactions to access oxazolo-pyridinediones .
  • Hydrazine derivatives : For oxidative ring-closure reactions (e.g., sodium hypochlorite-mediated cyclization to triazolopyridines) .
  • Zwitterionic bicyclic lactams : Generated via Corey–Chaykovsky reactions for stereoselective functionalization .

Advanced Research Questions

Q. How is diastereoselectivity controlled during functionalization of oxazolo-pyridine derivatives?

Diastereoselectivity arises from steric and electronic effects. For example:

  • NaBH4 reduction of ketones : Hydride addition occurs from the less hindered face, as seen in the synthesis of 7-hydroxy oxazolo[3,2-a]pyridin-5-one (87:13 dr) .
  • BH3·DMS-mediated reductions : Steric shielding by substituents (e.g., methyl groups) directs reagent approach, favoring cis- or trans-products.

Q. What halogenation strategies enable regioselective modification of the oxazolo-pyridine core?

Halogenation is achieved via:

  • Stereoselective halocyclization : Propargylthio/thieno-pyrimidinones react with halogens (Cl2, Br2) to form (E)-halomethylidene derivatives .
  • Electrophilic aromatic substitution : Direct halogenation at electron-rich positions using N-halosuccinimide (NBS, NCS).

Q. Can cascade reactions simplify the synthesis of fused oxazolo-pyridine systems?

Yes. For example:

  • Chromeno-oxazolo-pyridines : 3-Vinylchromone reacts with propargylamines via a cascade of [1,5]-hydride shifts and cyclizations to form polycyclic systems .
  • Mechanism : Initial amino attack at C-2 of chromone, followed by pyrone recyclization and 5-exo-dig cyclization to form zwitterionic intermediates.

Q. How can reductive desulfurization be optimized for high-yield oxazolo-pyridine synthesis?

Optimization involves:

  • Catalyst selection : Pd/C or RANEY®-Ni under acidic conditions yield ≤40%, while Zn in acetic acid achieves 98% .
  • Solvent effects : Acetic acid enhances protonation of intermediates, accelerating desulfurization.
  • Stoichiometry : Excess Zn (15 equiv.) ensures complete conversion.

Key Research Challenges

  • Stereochemical complexity : Managing diastereo-/enantioselectivity in fused systems requires tailored catalysts (e.g., chiral auxiliaries or organocatalysts).
  • Functional group compatibility : Halogenation or oxidation must avoid disrupting the oxazole or pyridine rings.

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